molecular formula C9H11NO4S B3140861 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate CAS No. 478048-06-5

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate

Cat. No. B3140861
CAS RN: 478048-06-5
M. Wt: 229.26 g/mol
InChI Key: PJARBQLYVQXKGW-NTMALXAHSA-N
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Description

Methanesulfonic acid (MsOH) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H. It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates (or methanesulfonates, as in ethyl methanesulfonate) .


Synthesis Analysis

Alkyl methanesulfonates, such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS), have been analyzed in various substances using liquid–liquid extraction, with an ionic liquid as the sample-solving medium, and direct injection gas chromatography detected with a flame-ionization detector .


Molecular Structure Analysis

The molecular structure of methanesulfonic acid consists of a sulfur atom bonded to a methane group and three oxygen atoms . The molecular structure of related compounds, such as ethyl methanesulfonate, involves the replacement of one hydrogen atom in the methane group with an ethyl group .


Chemical Reactions Analysis

Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . It’s also used in the synthesis of a variety of chemical compounds .


Physical And Chemical Properties Analysis

Methanesulfonic acid is a clear, colorless liquid with a density of 1.48 g/cm3. It has a melting point of 17 to 19 °C and a boiling point of 167 °C at 10 mmHg .

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound has been involved in the study of methanesulfonic acid-catalyzed reactions and the synthesis of specific molecular structures. For instance, Upadhyaya et al. (1997) discussed the synthesis and crystal structure of related compounds, emphasizing the role of methanesulfonic acid in these processes (Upadhyaya et al., 1997).

  • Regioselective N-mesylation : The compound has been used in research focusing on selective mesylation, which is crucial in differentiating amino groups in molecular structures. Kim et al. (1999) found that 1H-Benzotriazol-1-yl methanesulfonate is effective in selective mesylation (Kim et al., 1999).

  • Catalysis and Reaction Mechanisms : The compound has been studied for its role in catalytic processes and reaction mechanisms. For instance, Zinin et al. (2007) explored the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals (Zinin et al., 2007).

  • Molecular Interactions and Crystal Structure : Research by Masahide et al. (2017) focused on the crystal structure of related compounds, highlighting the interactions and hydrogen bonding patterns (Masahide et al., 2017).

  • Direct Preparation Methods : The compound is involved in the development of direct preparation methods for benzofurans from O-arylhydroxylamines, as studied by Contiero et al. (2009), who proposed a one-pot condensation-rearrangement-cyclization reaction sequence (Contiero et al., 2009).

  • Microbial Metabolism : The compound's relevance in microbial metabolism was explored by Kelly and Murrell (1999), who discussed the biogeochemical cycling of sulfur and the role of methanesulfonic acid (Kelly & Murrell, 1999).

  • Chemoselective Synthesis : Research has been conducted on the use of ferrous methanesulfonate for the chemoselective synthesis of 1,1-diacetate from aldehydes, as demonstrated by Wang et al. (2009) (Wang et al., 2009).

  • Ring Expansion Reactions : Harada et al. (1993) explored the TiCl4 promoted ring expansion reactions of methanesulfonates, contributing to understanding the reaction mechanisms in organic synthesis (Harada et al., 1993).

Mechanism of Action

While specific information on the mechanism of action of “[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate” is not available, related compounds such as tricaine methanesulfonate (MS222) have been studied for their effects on organisms like zebrafish .

Safety and Hazards

While specific safety data for “[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate” is not available, related compounds such as ethyl methanesulfonate are known to be hazardous and require careful handling .

properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(11,12)14-10-8-3-2-4-9-7(8)5-6-13-9/h5-6H,2-4H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJARBQLYVQXKGW-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)ON=C1CCCC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O/N=C\1/CCCC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
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[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
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[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
Reactant of Route 4
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
Reactant of Route 5
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
Reactant of Route 6
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate

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